molecular formula C10H18N2O5 B167862 (R)-5-Amino-3-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid CAS No. 1263377-30-5

(R)-5-Amino-3-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid

Cat. No. B167862
CAS RN: 1263377-30-5
M. Wt: 246.26 g/mol
InChI Key: IUNRBHPDQJCDLT-ZCFIWIBFSA-N
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Description

“®-5-Amino-3-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid” is a compound that has a molecular weight of 217.27 . It is a solid at room temperature . The tert-butoxycarbonyl (Boc) group is one of the more widely used amine protecting groups .


Synthesis Analysis

The synthesis of this compound involves the use of tert-butoxycarbonyl (Boc) as a protecting group . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The most common method for its deprotection uses trifluoroacetic acid (TFA) and generally requires large excesses (TFA:CH2Cl2 (1:1)), reaction times ranging from 2-16 h depending on the substrate and a tedious purification process .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C10H19NO4/c1-5-7(6-8(12)13)11-9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m1/s1 .


Chemical Reactions Analysis

The chemical reactions involving this compound are primarily related to the protection and deprotection of the amine functional group . The Boc group is used as a protecting group for amines in organic synthesis . The deprotection of the Boc group can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 217.27 . It is miscible in acetonitrile, methanol, dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate and hexane .

Mechanism of Action

The mechanism of action of this compound in chemical reactions involves the use of the Boc group as a protecting group for amines . This allows for selective reactions to be carried out on other parts of the molecule without affecting the amine group .

Future Directions

The future directions for the use of this compound could involve its application in the synthesis of peptides . The use of Boc-protected amino acid ionic liquids (Boc-AAILs) in peptide synthesis has been explored, and these compounds have been found to be effective reactants and reaction media in organic synthesis .

properties

IUPAC Name

(3R)-5-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O5/c1-10(2,3)17-9(16)12-6(4-7(11)13)5-8(14)15/h6H,4-5H2,1-3H3,(H2,11,13)(H,12,16)(H,14,15)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUNRBHPDQJCDLT-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-5-Amino-3-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid

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